

# Physical and chemical properties of (-)-Isolariciresinol 9'-O-glucoside

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## Compound of Interest

Compound Name: (-)-Isolariciresinol 9'-O-glucoside

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## An In-depth Technical Guide to (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(-)-Isolariciresinol 9'-O-glucoside**, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its potential biological activities by examining relevant signaling pathways.

## Physicochemical Properties

**(-)-Isolariciresinol 9'-O-glucoside** is a lignan glycoside, a class of naturally occurring polyphenols found in various plants.<sup>[1][2][3]</sup> Its core structure consists of an isolariciresinol aglycone linked to a glucose moiety at the 9'-position. The physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and drug development professionals.

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>34</sub> O <sub>11</sub>	[4]
Molecular Weight	522.54 g/mol	[5]
CAS Number	143236-04-8	
Appearance	Powder	
Melting Point	135 - 138 °C	[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	
IUPAC Name	2-[[[(1R,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol	[4]

## Spectral Data

Structural elucidation of **(-)-Isolariciresinol 9'-O-glucoside** is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

### 2.1. NMR Spectroscopy

<sup>1</sup>H-NMR and <sup>13</sup>C-NMR are critical for determining the chemical structure. While specific spectral data for the levorotatory (-) form is not detailed in the provided results, the general characteristics of isolariciresinol glucosides can be inferred. The proton and carbon signals of the aromatic rings, the tetrahydronaphthalene core, the methoxy groups, and the glucoside moiety provide a unique fingerprint for identification.[6]

### 2.2. Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental

composition.[\[6\]](#)

## Experimental Protocols

The isolation and purification of **(-)-Isolariciresinol 9'-O-glucoside** from plant sources typically involve a multi-step chromatographic process.

### 3.1. Extraction

- **Plant Material Preparation:** The plant material (e.g., roots, stems) is dried and ground into a fine powder to increase the surface area for solvent extraction.
- **Solvent Extraction:** The powdered plant material is extracted with a suitable solvent system. Aqueous mixtures of ethanol or methanol (typically 70-100%) are effective for extracting lignan glycosides due to their polarity.[\[7\]](#)

### 3.2. Purification

A combination of chromatographic techniques is employed for the purification of the target compound.

#### 3.2.1. Column Chromatography

- **Sephadex LH-20 Column Chromatography:** The crude extract is often first subjected to size-exclusion chromatography on a Sephadex LH-20 column. This step helps to separate compounds based on their molecular size, with lignan glycosides eluting in specific fractions. [\[8\]](#)
- **Polyamide Resin Column Chromatography:** Polyamide resin is effective for separating phenolic compounds like lignans. The extract is loaded onto the column, and a gradient elution with solvents of increasing polarity (e.g., water-ethanol mixtures) is used to separate the components.[\[9\]](#)

#### 3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain a high-purity compound, preparative HPLC is the method of choice.[\[10\]](#)[\[11\]](#)

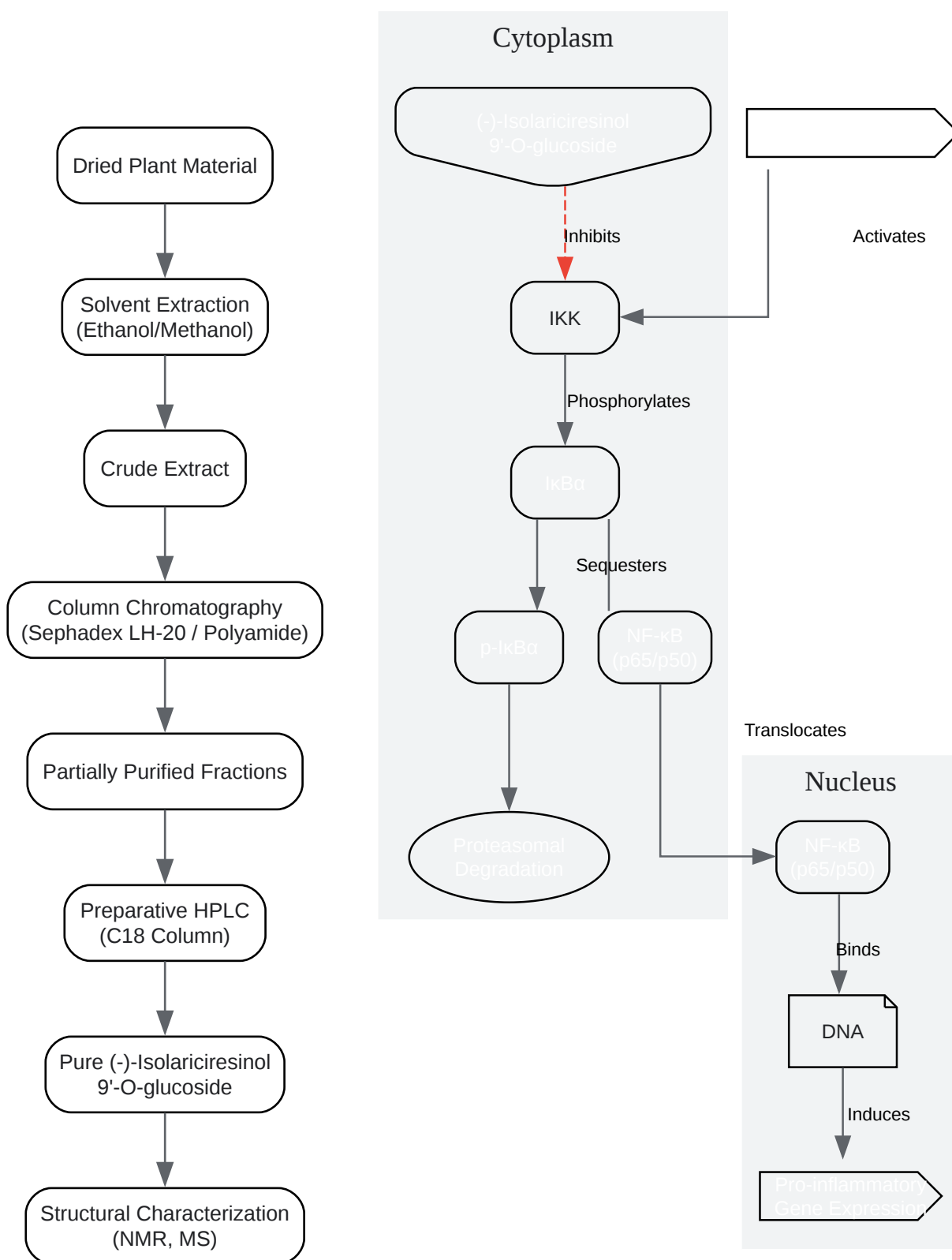
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed.[\[12\]](#)
- Detection: A UV detector is used to monitor the elution of compounds, and fractions corresponding to the peak of **(-)-Isolariciresinol 9'-O-glucoside** are collected.

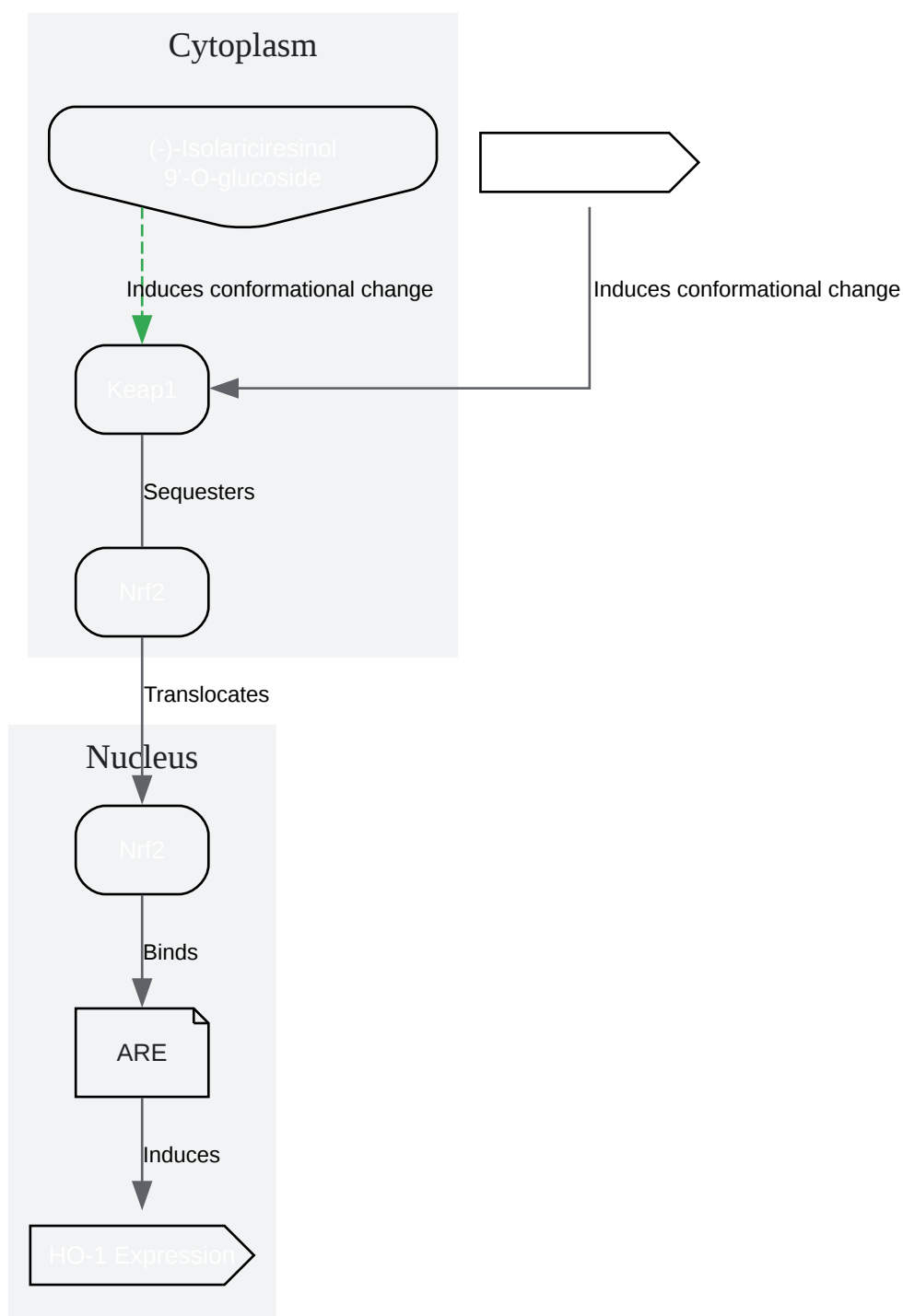
### 3.3. Characterization

The purified compound is characterized using the following methods:

- NMR Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, HMBC): To confirm the chemical structure and stereochemistry.[\[6\]](#)
- Mass Spectrometry (HRMS): To confirm the molecular formula.[\[13\]](#)
- Purity Analysis (HPLC): To determine the purity of the final compound.

Below is a generalized workflow for the isolation and purification process.





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